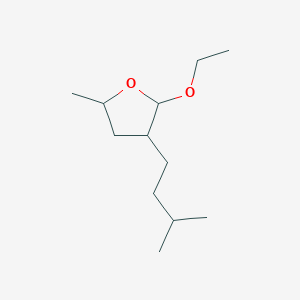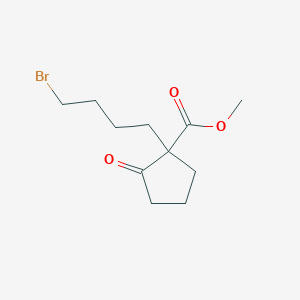
2,2'-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) is a complex organic compound characterized by its unique structure, which includes two indazole rings connected by an ethane-1,2-diyl bridge and substituted with methoxy groups at the 5 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) typically involves the following steps:
Formation of the Indazole Rings: The indazole rings can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Ethane-1,2-diyl Bridge: The two indazole rings are connected by an ethane-1,2-diyl bridge through a coupling reaction, often using ethylene glycol as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole)
- 2,2’-(Ethylenedioxy)bis(ethyl acetate)
- 2,2’-(Ethylenedioxy)bis(ethylamine)
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) is unique due to its specific substitution pattern and the presence of the ethane-1,2-diyl bridge, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
58522-50-2 |
|---|---|
Formule moléculaire |
C20H22N4O4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-[2-(5,6-dimethoxyindazol-2-yl)ethyl]-5,6-dimethoxyindazole |
InChI |
InChI=1S/C20H22N4O4/c1-25-17-7-13-11-23(21-15(13)9-19(17)27-3)5-6-24-12-14-8-18(26-2)20(28-4)10-16(14)22-24/h7-12H,5-6H2,1-4H3 |
Clé InChI |
AKWDCEXAYCJTMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CN(N=C2C=C1OC)CCN3C=C4C=C(C(=CC4=N3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)



![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)

